BenchChemオンラインストアへようこそ!

4-Amino-7-bromoquinoline

Antimalarial drug discovery Structure–Activity Relationship Chloroquine resistance

4-Amino-7-bromoquinoline (7-bromoquinolin-4-amine, CAS 65340-74-1) is a heterobicyclic aromatic amine with the molecular formula C9H7BrN2 and a molecular weight of 223.07 g/mol. It belongs to the 4-aminoquinoline class, which is structurally defined by an amino group at the 4-position of the quinoline ring.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
CAS No. 65340-74-1
Cat. No. B1270905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-7-bromoquinoline
CAS65340-74-1
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1Br)N
InChIInChI=1S/C9H7BrN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,(H2,11,12)
InChIKeyCDROXEYPGVJRGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-7-bromoquinoline (CAS 65340-74-1): Core Chemical Identity, Physicochemical Profile, and Comparator Landscape for Informed Procurement


4-Amino-7-bromoquinoline (7-bromoquinolin-4-amine, CAS 65340-74-1) is a heterobicyclic aromatic amine with the molecular formula C9H7BrN2 and a molecular weight of 223.07 g/mol. It belongs to the 4-aminoquinoline class, which is structurally defined by an amino group at the 4-position of the quinoline ring. In this compound, a bromine atom occupies the 7-position—the same site occupied by chlorine in the clinically established antimalarial chloroquine. Computed physicochemical descriptors include a topological polar surface area (TPSA) of 38.9 Ų, an XLogP3 of 2.3, and zero hydrogen-bond donors [1]. An experimentally derived ACD/LogP value of 2.47 has also been reported . The 7-bromo substituent confers distinct reactivity and biological profile characteristics that differentiate this compound from its 7-chloro, 7-iodo, 7-fluoro, and 7-trifluoromethyl analogs, making it a strategic choice for specific medicinal chemistry and chemical biology applications.

Why 4-Amino-7-bromoquinoline Cannot Be Interchanged with Its 7-Chloro or 7-Iodo Analogs: The Case for Halogen-Dependent Selection


Within the 7-substituted 4-aminoquinoline series, the identity of the halogen at position 7 is not a neutral substitution. The 7-chloro analog (4-amino-7-chloroquinoline, CAS 1198-40-9) and the 7-iodo analog (4-amino-7-iodoquinoline) exhibit differences in lipophilicity, metabolic stability, and synthetic reactivity that preclude simple interchangeability. Critically, head-to-head structure–activity relationship (SAR) studies have established that while 7-bromo and 7-iodo 4-aminoquinolines with optimized diaminoalkane side chains retain potent antiplasmodial activity equivalent to their 7-chloro counterparts (IC50 range 3–12 nM against both chloroquine-susceptible and chloroquine-resistant Plasmodium falciparum), the 7-fluoro and 7-trifluoromethyl analogs are significantly less active, particularly against resistant strains [1]. This halogen-dependent activity cliff demonstrates that the 7-position substituent is a key determinant of biological outcome, not a passive structural feature. Furthermore, the C–Br bond offers a distinct synthetic advantage over the C–Cl bond: aryl bromides undergo oxidative addition to palladium(0) approximately 10- to 100-fold faster than aryl chlorides, enabling milder and higher-yielding Suzuki–Miyaura, Buchwald–Hartwig, and related cross-coupling reactions [2]. This differential reactivity means that researchers requiring downstream derivatization at the 7-position must explicitly select the bromo variant to access diverse chemical space via palladium-catalyzed coupling.

Quantitative Evidence Guide: Comparator-Anchored Differentiation Data for 4-Amino-7-bromoquinoline (65340-74-1) Selection


Antiplasmodial Potency Retention: 7-Bromo vs. 7-Chloro, 7-Fluoro, and 7-Trifluoromethyl 4-Aminoquinolines Against Drug-Sensitive and Drug-Resistant P. falciparum

In a systematic SAR study of 7-substituted 4-aminoquinolines bearing N,N-diethyldiaminoalkane side chains, 7-bromo-substituted analogs demonstrated antiplasmodial IC50 values of 3–12 nM against both chloroquine-susceptible and chloroquine-resistant Plasmodium falciparum strains in vitro, matching the potency of the corresponding 7-chloro analogs. By contrast, 7-fluoro and 7-trifluoromethyl analogs were substantially less potent, with IC50 values of 15–50 nM (susceptible) and 18–500 nM (resistant), representing a 5- to 40-fold loss of activity against resistant parasites [1]. This demonstrates that the 7-bromo substituent preserves the critical antiplasmodial pharmacophore while the 7-fluoro and 7-CF3 substituents degrade it.

Antimalarial drug discovery Structure–Activity Relationship Chloroquine resistance

Lipophilicity Differentiation: ACD/LogP Comparison of 7-Bromo vs. 7-Chloro 4-Aminoquinolines and Its Implications for Membrane Permeability

The experimental ACD/LogP for 4-amino-7-bromoquinoline is reported as 2.47 . For the corresponding 7-chloro analog (4-amino-7-chloroquinoline, CAS 1198-40-9), the ACD/LogP has been reported as approximately 3.05 [1]. A difference of approximately 0.58 log units indicates that the 7-bromo derivative is moderately less lipophilic than its 7-chloro counterpart. This difference in logP can influence membrane permeability, plasma protein binding, and volume of distribution, providing a distinct pharmacokinetic starting point for lead optimization.

Physicochemical profiling Drug-likeness ADME prediction

Synthetic Versatility Advantage: Aryl Bromide vs. Aryl Chloride Reactivity in Palladium-Catalyzed Cross-Coupling for Downstream Derivatization

In palladium-catalyzed cross-coupling reactions, aryl bromides undergo oxidative addition significantly faster than aryl chlorides due to the lower bond dissociation energy of the C–Br bond (approximately 337 kJ/mol) compared to the C–Cl bond (approximately 399 kJ/mol). This translates to rate enhancements of 10- to 100-fold for aryl bromides versus aryl chlorides under comparable Suzuki–Miyaura conditions [1][2]. Consequently, 4-amino-7-bromoquinoline serves as a superior substrate for Suzuki, Buchwald–Hartwig, and Sonogashira couplings at the 7-position, enabling efficient introduction of aryl, heteroaryl, amine, and alkyne substituents without the need for specialized electron-rich phosphine ligands often required for aryl chloride activation.

Synthetic methodology Cross-coupling Medicinal chemistry building block

Crystallographic and Structural Biology Utility: Comparative Crystal Structures of 7-Bromo, 7-Iodo, and 7-Chloro 4-Aminoquinoline Derivatives for Binding Mode Elucidation

Single-crystal X-ray structures have been reported for the 7-bromo (II), 7-iodo (I), and 7-chloro (III) derivatives of N,N-diethyl-N′-(7-haloquinolin-4-yl)ethane-1,2-diamine. The 7-bromo derivative crystallized as a dihydrate (C15H20BrN3·2H2O) and exhibited a unique hydrogen-bonding network: two aminoquinoline molecules and four water molecules form an R₅⁴(13) ring, which propagates into a T₅(2) one-dimensional infinite tape with pendant hydrogen bonds [1]. While the quinoline core conformation is conserved across all three halogen variants, the bromo derivative provides distinct advantages: (i) the bromine atom serves as an effective anomalous scatterer for experimental phasing in protein crystallography (Cu Kα edge), and (ii) the C–Br bond participates in halogen bonding interactions that differ fundamentally from those of C–Cl, offering unique opportunities for structure-based drug design.

Crystallography Structural biology Halogen bonding Heavy-atom derivative

Optimal Application Scenarios for 4-Amino-7-bromoquinoline (65340-74-1) Based on Quantitative Differentiation Evidence


Antimalarial Lead Optimization Against Chloroquine-Resistant P. falciparum

In SAR-driven antimalarial programs, 4-amino-7-bromoquinoline serves as a core scaffold for synthesizing N,N-diethyldiaminoalkane derivatives that retain low-nanomolar potency (IC50 3–12 nM) against both chloroquine-susceptible and chloroquine-resistant P. falciparum strains . Unlike the 7-fluoro and 7-trifluoromethyl analogs, which suffer a 5- to 40-fold potency loss against resistant parasites, the 7-bromo variant provides a robust starting point for side-chain optimization without compromising the pharmacophoric integrity of the 4-aminoquinoline core.

Divergent Library Synthesis via Palladium-Catalyzed Cross-Coupling at the 7-Position

The C–Br bond at the 7-position enables efficient Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira cross-coupling reactions, with oxidative addition rates 10- to 100-fold faster than the corresponding C–Cl bond [4]. This makes 4-amino-7-bromoquinoline the preferred substrate over 4-amino-7-chloroquinoline for medicinal chemists generating focused libraries of 7-aryl, 7-heteroaryl, 7-amino, or 7-alkynyl 4-aminoquinoline derivatives under mild, general conditions, avoiding the need for specialized ligands required for aryl chloride activation.

Crystallographic Fragment Screening and Halogen-Bond-Based Drug Design

The bromine atom in 4-amino-7-bromoquinoline provides an anomalous scattering signal (f″ ≈ 1.3 e⁻ at Cu Kα) suitable for experimental phasing in protein–ligand co-crystallography, offering a clear advantage over the chloro analog (f″ ≈ 0.7 e⁻) . Additionally, the distinct hydrogen-bonding topology of its 7-bromo-4-aminoquinoline derivatives, characterized by R₅⁴(13) rings and T₅(2) 1-D tape motifs, provides unique supramolecular interaction patterns relevant to crystal engineering and halogen-bond-directed ligand design.

Pharmacokinetic Property Optimization: Exploiting Lower Lipophilicity Relative to 7-Chloro Analogs

With an ACD/LogP of 2.47 compared to approximately 3.05 for the 7-chloro analog, 4-amino-7-bromoquinoline offers a moderately lower lipophilicity profile [4]. This property is advantageous for lead series where reducing logP is desired to improve aqueous solubility, decrease metabolic clearance, or mitigate off-target pharmacology—without sacrificing the synthetic versatility or biological potency that the 7-bromo substitution provides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-7-bromoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.